molecular formula C8H9ClO2S B1271457 (2-methylphenyl)methanesulfonyl Chloride CAS No. 92614-55-6

(2-methylphenyl)methanesulfonyl Chloride

Cat. No. B1271457
CAS RN: 92614-55-6
M. Wt: 204.67 g/mol
InChI Key: NDMREUGSHNSYBI-UHFFFAOYSA-N
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Description

(2-methylphenyl)methanesulfonyl Chloride, also known by its CAS Number 92614-55-6, is a chemical compound with the molecular formula C8H9ClO2S . It has a molecular weight of 204.68 . It is a solid substance and is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The InChI code for (2-methylphenyl)methanesulfonyl Chloride is 1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

(2-methylphenyl)methanesulfonyl Chloride is a solid substance with a melting point of 44-46°C . It is typically stored at temperatures below -10°C .

Scientific Research Applications

  • Electrochemistry and Energy Storage : A study by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride (MSC) electrolyte. They found that sodium can be reversibly intercalated into these films, highlighting MSC's potential use in sodium-based energy storage technologies (Su, Winnick, & Kohl, 2001).

  • Chemical Synthesis and Crystallography : Datta et al. (2008) reported the synthesis of N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride. Their work provides insights into the molecular packing and structural properties of this compound, which is crucial for understanding its applications in various chemical synthesis processes (Datta, Buglass, Hong, & Lim, 2008).

  • Chemical Preparation Techniques : Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6. This process is significant for producing isotopically labeled compounds for various research applications, including pharmaceutical and chemical studies (Hanai & Okuda, 1977).

  • Catalysis and Organic Chemistry : Rosen et al. (2011) developed a Pd-catalyzed cross-coupling method using methanesulfonamide and aryl bromides/chlorides. This method is noted for its efficiency and for avoiding genotoxic impurities, which is critical in synthesizing various organic compounds (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Thermodynamics and Chemical Properties : Guthrie, Stein, and Huntington (1998) studied the thermodynamics of methanesulfonic acid and derivatives, including methanesulfonyl chloride. Understanding the thermodynamic properties of these compounds is essential for their use in various chemical reactions and processes (Guthrie, Stein, & Huntington, 1998).

  • Methane Conversion : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride as a step in methane conversion processes. This research contributes to the development of methods for converting methane into more useful chemicals (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

Safety And Hazards

(2-methylphenyl)methanesulfonyl Chloride is classified as dangerous . It can cause severe skin burns and eye damage . It is also very toxic if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and may be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMREUGSHNSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375280
Record name (2-methylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methylphenyl)methanesulfonyl Chloride

CAS RN

92614-55-6
Record name (2-methylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylphenyl)methanesulfonyl chloride
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